(±)-反式-9,10-环氧-9(E)-十八碳烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

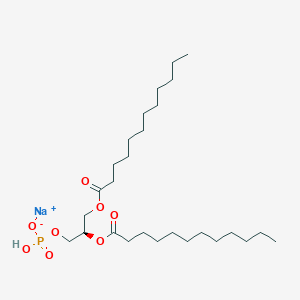

“(±)-trans-9,10-Epoxy-9(E)-octadecanoic acid methyl ester”, also known as “(±)-trans-9,10-Epoxystearic Acid Methyl Ester”, is a type of fatty acid methyl ester . It has a molecular formula of C19H36O3 and a molecular weight of 312.49 g/mol .

Synthesis Analysis

The synthesis of such esters often involves oxidative esterification, a process that converts aldehydes to esters . A one-pot conversion of aldehydes to esters can be achieved by interfacing N-heterocyclic carbene-based organocatalysis with electro-organic synthesis . Another method involves the use of diazomethane, which reacts with carboxylic acids to produce methyl esters .Molecular Structure Analysis

The molecular structure of “(±)-trans-9,10-Epoxy-9(E)-octadecanoic acid methyl ester” can be analyzed using techniques like mass spectrometry . The presence of double and triple bonds in fatty acids can be pinpointed using HPLC/MS methods .Chemical Reactions Analysis

The chemical reactions involving “(±)-trans-9,10-Epoxy-9(E)-octadecanoic acid methyl ester” could be related to the presence of double and triple bonds in its structure . These bonds have significant effects on the biological activities of lipids .科学研究应用

化学表征和合成

研究提供了对源自亚油酸氢过氧化物的化合物的区域和立体化学分析的见解,包括从环氧醇制备和表征三羟基十八碳烯酸及其甲酯。这些化合物对于设计相关分子的化学分析和合成方法至关重要 (Hamberg, 1991)。

生化和毒理学研究

一些研究评估了源自亚油酸氢过氧化物分解的环氧脂肪酸甲酯的致突变性和潜在毒性作用。这些研究表明,尽管这些化合物与强效诱变剂在结构上相似,但它们在测试菌株中没有致突变性,表明这些物质的风险较低 (Gardner et al., 1983)。

对心脏功能的影响

对亚油酸代谢物对心脏钠电流的差异影响的研究突出了某些环氧脂肪酸(包括 9,10-环氧-12-十八碳烯酸 (EOA))的毒性潜力及其对心脏健康的影响。这强调了了解这些化合物生物学效应对于潜在医学应用的重要性 (Harrell & Stimers, 2002)。

在复杂分子合成中的应用

研究还探讨了环氧氧烯脂肪酯作为长链吡咯和呋喃脂肪酯合成中试剂的使用。这些发现为开发在制药和材料科学等各个行业具有潜在应用的新型化合物开辟了道路 (Hidalgo & Zamora, 1995)。

了解脂肪酸代谢

关于十八碳烯酸脂肪酸在乳脂中的分布的研究说明了脂肪酸代谢的复杂性以及了解这些过程对营养科学和食品工业应用的重要性 (Parodi, 1976)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of (±)-trans-9,10-Epoxy-9(E)-octadecenoic acid methyl ester can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methyl oleate", "MCPBA", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Methyl oleate is reacted with MCPBA to form the epoxide intermediate", "The epoxide intermediate is then treated with sodium hydroxide to form the corresponding diol", "The diol is then esterified with methanol and hydrochloric acid to form the methyl ester", "The methyl ester is purified by extraction with ethyl acetate and washing with water and sodium chloride", "The final product, (±)-trans-9,10-Epoxy-9(E)-octadecenoic acid methyl ester, is obtained as a colorless oil" ] } | |

CAS 编号 |

58800-41-2 |

分子式 |

C19H34O3 |

分子量 |

310.478 |

IUPAC 名称 |

methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+/t17-,18-/m0/s1 |

InChI 键 |

JCJMEMDHUZYVMB-ITGUVEJCSA-N |

SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC |

同义词 |

(2R,3R)-rel-3-(2E)-2-Octen-1-yl-2-oxiraneoctanoic acid methyl ester; _x000B_[2α,3β(E)]-3-(2-Octenyl)-oxiraneoctanoic acid methyl ester; [2α,3β(E)]-(±)-3-(2-Octenyl)-oxiraneoctanoic acid methyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)

![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)

![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)

![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)

![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate](/img/structure/B591251.png)